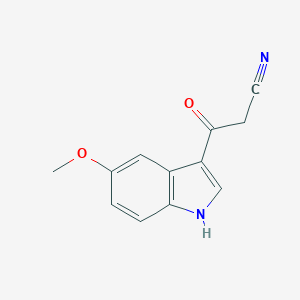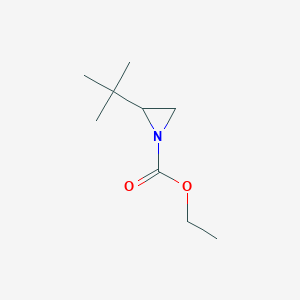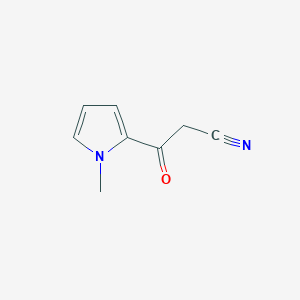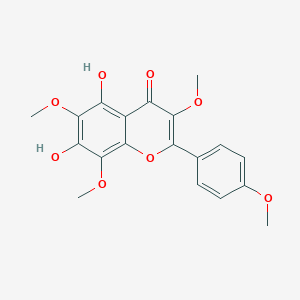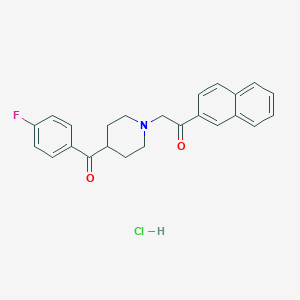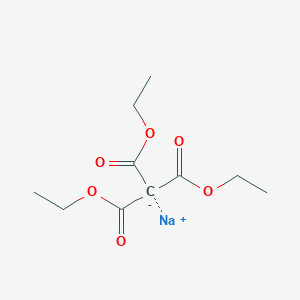
5-Chloroisophthalaldehyde
Descripción general
Descripción
5-Chloroisophthalaldehyde: is an organic compound with the molecular formula C8H5ClO2 and a molecular weight of 168.58 g/mol . It is a derivative of isophthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is primarily used in research and development settings and is known for its reactivity and versatility in various chemical reactions .
Aplicaciones Científicas De Investigación
5-Chloroisophthalaldehyde has a wide range of applications in scientific research, including:
Safety and Hazards
According to its Safety Data Sheet, in case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . Suitable extinguishing media for fires involving this chemical include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisophthalaldehyde typically involves the chlorination of isophthalaldehyde. One common method includes the reaction of isophthalaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloroisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products:
Oxidation: 5-Chloroisophthalic acid.
Reduction: 5-Chloroisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-Chloroisophthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of both aldehyde groups and the chlorine atom allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparación Con Compuestos Similares
Isophthalaldehyde: The parent compound without the chlorine substitution.
Phthalaldehyde: An isomer with aldehyde groups at the 1,2-positions on the benzene ring.
Terephthalaldehyde: An isomer with aldehyde groups at the 1,4-positions on the benzene ring.
Uniqueness: 5-Chloroisophthalaldehyde is unique due to the presence of the chlorine atom, which imparts different reactivity and properties compared to its non-chlorinated counterparts. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further functionalized .
Propiedades
IUPAC Name |
5-chlorobenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJPUVFMAXMJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612038 | |
| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105511-08-8 | |
| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5-chloroisophthalaldehyde be synthesized from readily available starting materials?
A1: Yes. Research by Otsuka and Umezawa [] demonstrates the synthesis of this compound derivatives from commercially available phenols. Reacting a mixture of p-chlorophenol, formalin, and caustic soda with m-nitrobenzenesulfonic acid as an oxidizing agent yielded both 4-hydroxy-5-chloroisophthalaldehyde and 2-chloro-4-hydroxyisophthaldehyde. This method highlights the accessibility of this compound derivatives through relatively simple synthetic procedures.
Q2: How does the presence of a chlorine atom in this compound influence its reactivity?
A2: Otsuka and Umezawa's study [] provides insights into the influence of substituents on the reactivity of phenolic compounds with formalin. Their findings indicate that electron-withdrawing groups, like chlorine, can direct the incoming formyl group to specific positions on the aromatic ring. In the case of p-chlorophenol, the chlorine atom directs the formylation to the ortho and para positions relative to the hydroxyl group, leading to the formation of both 4-hydroxy-5-chloroisophthalaldehyde and 2-chloro-4-hydroxyisophthaldehyde. This regioselectivity highlights the significant impact of substituents on the reactivity and product distribution in such reactions.
Q3: Has this compound been used in the synthesis of metal complexes?
A3: Yes. A study investigated the reaction of 2-methoxy-5-chloroisophthalaldehyde with 2-aminophenol in the presence of Cu(II) ions []. This reaction unexpectedly resulted in the demethylation of the 2-methoxy group to a hydroxyl group, forming a novel binuclear copper(II) complex with the ligand derived from this compound. This complex, [Cu2(C20H12ClN2O3)OH]·2H2O, was characterized using X-ray crystallography, revealing a planar structure. This research highlights the potential of this compound derivatives as building blocks for metal complexes with interesting structures and properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)
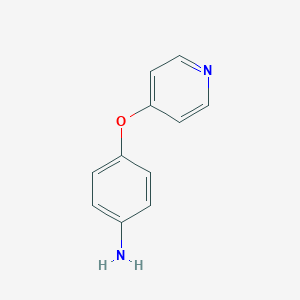

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1-ethanone hydrochloride](/img/structure/B17486.png)


